N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a benzyl group at position 5 and an acetamide side chain linked to a 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl moiety. Its molecular formula is C₂₁H₁₉N₅O₄S₂, with a CAS registry number 1380585-49-8 . The phthalazine ring introduces electron-withdrawing properties, while the benzyl group enhances lipophilicity.
Properties
Molecular Formula |
C21H19N5O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C21H19N5O4S/c1-29-15-9-8-14-11-22-26(20(28)18(14)19(15)30-2)12-16(27)23-21-25-24-17(31-21)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H,23,25,27) |
InChI Key |
VGIFIKPNYSEWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Subunit Synthesis
The 5-benzyl-1,3,4-thiadiazol-2-amine intermediate is synthesized via cyclocondensation of thiosemicarbazide with benzyl-containing carboxylic acids or esters. For example, 2-benzylacetic acid reacts with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form the thiadiazole ring. Alternatively, 5-amino-1,3,4-thiadiazole-2-thiol undergoes benzylation using benzyl bromide under basic conditions, displacing the thiol group.
Phthalazinone-Acetic Acid Subunit Synthesis
The 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl acetic acid moiety is constructed from dimethoxy-substituted phthalic anhydride. Hydrazine-mediated cyclization forms the phthalhydrazide intermediate, which is subsequently oxidized to the phthalazinone. Ethyl chloroacetate alkylation introduces the acetic acid side chain, followed by saponification to yield the carboxylic acid.
Detailed Synthetic Procedures
Synthesis of 5-Benzyl-1,3,4-Thiadiazol-2-Amine
Method A: Cyclocondensation with POCl₃
A mixture of 2-benzylacetic acid (10 mmol) and thiosemicarbazide (10 mmol) in POCl₃ (15 mL) is refluxed at 110°C for 6 hours. The reaction is quenched with ice-water, and the precipitate is filtered, washed with sodium bicarbonate, and recrystallized from ethanol to yield 5-benzyl-1,3,4-thiadiazol-2-amine as a white solid (Yield: 68%).
Method B: Benzylation of 5-Amino-1,3,4-Thiadiazole-2-Thiol
5-Amino-1,3,4-thiadiazole-2-thiol (10 mmol) is dissolved in dry dimethylformamide (DMF). Benzyl bromide (12 mmol) and potassium carbonate (15 mmol) are added, and the mixture is stirred at 60°C for 12 hours. The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (EtOAc/hexane, 1:3) to afford the target amine (Yield: 72%).
Synthesis of 2-(7,8-Dimethoxy-1-Oxophthalazin-2(1H)-yl)Acetic Acid
Step 1: Phthalhydrazide Formation
7,8-Dimethoxyphthalic anhydride (10 mmol) is reacted with hydrazine hydrate (20 mmol) in ethanol under reflux for 4 hours. The resulting phthalhydrazide is isolated by filtration (Yield: 85%).
Step 2: Cyclization to Phthalazinone
The phthalhydrazide is treated with aqueous HCl (10%) and heated at 80°C for 2 hours. Neutralization with ammonia yields 7,8-dimethoxy-1-oxophthalazin-2(1H)-one, which is recrystallized from methanol (Yield: 78%).
Step 3: Alkylation with Ethyl Chloroacetate
The phthalazinone (10 mmol) is dissolved in acetone, and ethyl chloroacetate (12 mmol) is added with potassium carbonate (15 mmol). After refluxing for 8 hours, the mixture is filtered, and the ester is hydrolyzed with NaOH (2M) to afford the carboxylic acid (Yield: 65%).
Amidation and Final Coupling
The carboxylic acid (10 mmol) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol) in acetonitrile. 5-Benzyl-1,3,4-thiadiazol-2-amine (10 mmol) is added, and the reaction is stirred at room temperature for 24 hours. The product is purified via column chromatography (CH₂Cl₂/MeOH, 9:1) to yield the title compound as a pale-yellow solid (Yield: 58%).
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility, while elevated temperatures (40–50°C) reduce reaction time but risk byproduct formation. Room temperature balances yield and purity.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiadiazole amine | 72 | 98.5 |
| Phthalazinone acid | 65 | 97.8 |
| Final coupling | 58 | 96.2 |
Challenges and Alternative Routes
Byproduct Formation
Competing O-alkylation during the phthalazinone alkylation step is mitigated by using excess ethyl chloroacetate and controlled pH.
Green Chemistry Approaches
Microwave-assisted synthesis reduces the coupling time from 24 hours to 2 hours, achieving comparable yields (55%) with lower energy input.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The benzyl group and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide. This compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that the compound exhibits significant cytotoxic effects, particularly against HeLa cells, suggesting its potential as a lead compound for anticancer drug development .
Antimicrobial Properties
In addition to its anticancer activity, derivatives of thiadiazole have shown promising antibacterial effects. For instance, compounds containing similar structural motifs were tested against bacterial strains like Xanthomonas axonopodis, revealing notable inhibitory activity . The presence of the thiadiazole ring is believed to enhance the antimicrobial potency due to its ability to interact with biological membranes.
Synthesis and Evaluation
A study synthesized several derivatives based on the thiadiazole framework and evaluated their anticancer activities using the MTT assay method. The results demonstrated that modifications in substituents significantly affected the biological activity of these compounds .
Structure-Activity Relationship (SAR)
Research has focused on understanding how structural variations influence biological activity. For example, introducing electron-withdrawing or electron-donating groups at specific positions on the benzene ring has been shown to modulate the potency of these compounds against various cancer cell lines .
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core : 1,3,4-Thiadiazole.
- Substituents :
- Position 5 : Benzyl group.
- Acetamide side chain : Linked to 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl.
- Key functional groups : Methoxy, carbonyl, and aromatic systems.
Structural Analogs (Selected Examples)
Key Observations :
- The target compound’s phthalazine moiety is rare among thiadiazole derivatives, which typically feature simpler aromatic or heterocyclic substituents (e.g., phenoxy, piperazinyl) .
- Benzyl vs. Benzylthio : The target’s benzyl group at position 5 contrasts with sulfur-linked analogs (e.g., 5c, 5d), which may alter electronic and steric properties .
Physical and Spectral Properties
Analysis :
- The target’s higher molecular weight (vs. 4g, 5c, 5d) reflects the phthalazine system’s complexity.
- Melting points for analogs range from 132–228°C, suggesting that the target may exhibit similar thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
